molecular formula C11H20O2 B13250933 {6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol

{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol

Cat. No.: B13250933
M. Wt: 184.27 g/mol
InChI Key: KFZXBNDYHMJYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiroacetals, which are known for their biological activity and presence in various natural products .

Preparation Methods

The synthesis of {6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol can be achieved through several methods. One notable method involves the Prins/pinacol reaction, which is a Lewis acid-catalyzed cascade process. This method allows for the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction conditions typically involve the use of a Lewis acid catalyst and can be applied to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .

Chemical Reactions Analysis

{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(6-methyl-1-oxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C11H20O2/c1-9-4-2-3-6-11(9)7-5-10(8-12)13-11/h9-10,12H,2-8H2,1H3

InChI Key

KFZXBNDYHMJYDL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12CCC(O2)CO

Origin of Product

United States

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